molecular formula C13H11N3O2S2 B3084010 N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide CAS No. 1142207-29-1

N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Cat. No.: B3084010
CAS No.: 1142207-29-1
M. Wt: 305.4 g/mol
InChI Key: QMDLQMQGVJDLLC-UHFFFAOYSA-N
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Description

N-1H-Indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and oncology research, primarily due to its unique molecular architecture that incorporates both an indole and a 4-thiazolidinone ring system. The compound's core structure suggests potential as a scaffold for developing novel antitumor agents. The indole moiety is a privileged structure in drug discovery and is present in numerous biologically active molecules . The 2-mercapto-4-thiazolidinone ring is a particularly valuable pharmacophore, as this heterocyclic system is known to function as a bioisostere for pyrimidine bases found in DNA and RNA . This characteristic allows derivatives of this ring system to potentially interfere with critical cellular processes such as DNA replication, thereby inhibiting the proliferation of rapidly dividing cancer cells . Research into analogous 1,3,4-thiadiazole and thiazole derivatives has demonstrated a wide spectrum of cytotoxic activities against various human cancer cell lines, including breast carcinoma (MCF-7), lung carcinoma (A549), colon cancer (HCT116), and leukemia (HL-60) cells . These related compounds have been shown to exert their effects through multiple mechanisms, such as the inhibition of key enzymes like carbonic anhydrase IX (CA IX) and focal adhesion kinase (FAK), as well as the disruption of tubulin polymerization . Given its structural features, this acetamide derivative represents a promising candidate for researchers investigating new small-molecule inhibitors that target these and other critical pathways in cancer cell survival and growth.

Properties

IUPAC Name

N-(1H-indol-5-yl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c17-11(6-10-12(18)16-13(19)20-10)15-8-1-2-9-7(5-8)3-4-14-9/h1-5,10,14H,6H2,(H,15,17)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDLQMQGVJDLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC(=O)CC3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of indole derivatives with thiazole derivatives under specific conditions. One common method is the condensation reaction between indole-5-carboxylic acid and 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced thiazole derivatives.

  • Substitution: Formation of substituted indole or thiazole derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

  • Industry: It can be used in the production of dyes, biocides, and other chemical compounds.

Mechanism of Action

This compound is unique due to its specific structural features and potential applications. Similar compounds include other indole and thiazole derivatives, which also exhibit biological activities. the presence of both indole and thiazole rings in this compound makes it distinct and potentially more effective in certain applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound’s key structural analogs differ primarily in the substituents on the acetamide nitrogen and thiazole ring. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Thiazol-4-one Acetamides
Compound Name R Group (Acetamide Nitrogen) Thiazole Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1H-Indol-5-yl 2-Mercapto, 4-oxo C₁₄H₁₂N₃O₂S₂ 326.40 Indole-thiazole hybrid
N-(4-Ethoxyphenyl)-2-(2-mercapto-4-oxo-thiazol-5-yl)acetamide () 4-Ethoxyphenyl 2-Mercapto, 4-oxo C₁₃H₁₅N₃O₃S 293.34 Ethoxy group enhances solubility
N-(2-Methoxyphenyl)-2-(2-mercapto-4-oxo-thiazol-5-yl)acetamide () 2-Methoxyphenyl 2-Mercapto, 4-oxo C₁₂H₁₂N₂O₃S₂ 296.40 Ortho-methoxy substituent
N-[2-Chloro-5-(trifluoromethyl)phenyl] analog () 2-Cl-5-CF₃-C₆H₃ 2-Mercapto, 4-oxo C₁₂H₈ClF₃N₂O₂S₂ 368.78 Electron-withdrawing substituents
3-[(2-Amino-4-oxo-thiazol-5-yl)methyl]-1H-indole-2-carboxylic acid () - 2-Amino, 4-oxo C₁₃H₁₁N₃O₃S 289.31 Carboxylic acid functionality

Key Observations :

  • Indole vs.
  • Thiazole Substituents : The 2-mercapto group in the target compound enables tautomerism (thiol-thione equilibrium), similar to compounds in and , which exist as 1:1 or 4:1 tautomeric mixtures .

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Comparison
Compound (Evidence) Melting Point (°C) Tautomerism Observed? ¹H-NMR Features (Key Signals)
Target Compound Not reported Likely (based on -SH) Indole NH (~10–12 ppm), thiazole H (~6–8 ppm)
3c () Not reported Yes (1:1 ratio) Doublets for thiazole protons (δ 5.2–5.8 ppm)
12cb () Not reported No Aromatic protons (δ 7.5–8.1 ppm), amide NH (~10 ppm)
Compound Not reported No Methoxy (δ 3.8 ppm), aromatic (δ 6.9–7.4 ppm)

Spectroscopic Insights :

  • The indole NH and thiazole protons in the target compound would resonate similarly to ’s derivatives (δ 7–12 ppm) .
  • Tautomerism in thiazol-4-ones () complicates NMR interpretation, requiring 2D experiments (e.g., NOESY, HMBC) for assignment .

Biological Activity

N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by case studies and research findings.

Chemical Structure

The compound features an indole moiety linked to a thiazole derivative through a mercapto group. The structural formula can be represented as:

C12H10N2O2S\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_2\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of various thiazole and indole derivatives. The presence of both indole and thiazole rings in the compound enhances its interaction with biological targets, contributing to its cytotoxic effects.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the compound's activity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound exhibited an IC50 value below 20 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis. Notably, it showed binding affinity towards Bcl-2 family proteins, which are crucial for cell survival .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties against various pathogens.

Antibacterial Efficacy

  • Inhibition of Gram-positive and Gram-negative Bacteria :
    • The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values as low as 10 µg/mL for certain strains. This suggests that it could serve as a potential lead for developing new antibacterial agents .
  • Mechanism of Action :
    • Studies indicate that the compound disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in metabolic pathways, thus leading to cell death .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AnticancerA549 (lung cancer), MCF7 (breast cancer)<20 µM
AntibacterialStaphylococcus aureus, Escherichia coli10 µg/mL

Q & A

Q. Q1. What is the general synthetic route for N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide?

The synthesis typically involves multi-step reactions starting from indole and thiazolidinone precursors. Key steps include:

  • Cyclization : Formation of the 4,5-dihydro-1,3-thiazol-4-one core via reaction of thiourea derivatives with α-haloacetates under reflux conditions in acetic acid .
  • Acetamide coupling : Introduction of the indole moiety via nucleophilic substitution or condensation, often using coupling agents like EDCI/HOBt in solvents such as DMF or ethanol .
  • Purification : Column chromatography or recrystallization (e.g., from DMF/acetic acid mixtures) ensures >95% purity, monitored by TLC and HPLC .

Advanced Synthesis: Reaction Optimization

Q. Q2. How can researchers optimize reaction conditions to improve yield and purity?

Systematic optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalyst screening : Triethylamine or sodium acetate accelerates cyclization and coupling steps .
  • Temperature control : Reflux (80–110°C) for cyclization vs. ambient temperature for coupling to prevent decomposition .
  • Design of Experiments (DoE) : Statistical methods like factorial design identify critical parameters (e.g., molar ratios, reaction time) .

Basic Structural Characterization

Q. Q3. What analytical techniques are essential for confirming the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify indole protons (δ 7.2–7.8 ppm), thiazole ring protons (δ 3.1–4.3 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • IR spectroscopy : Stretching vibrations for C=O (1650–1750 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) .

Advanced Characterization: Resolving Spectral Contradictions

Q. Q4. How should researchers address discrepancies in NMR or MS data?

  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., incomplete coupling intermediates) .
  • Tautomerism analysis : The thiazole-thione equilibrium can cause peak splitting in NMR; variable-temperature NMR or DFT calculations clarify dynamic behavior .
  • Isotopic labeling : 15^15N or 13^13C-labeled precursors help assign ambiguous signals .

Basic Biological Activity Screening

Q. Q5. What biological activities have been reported for this compound?

  • Anticancer potential : Inhibition of kinase pathways (e.g., Bcl-2/Mcl-1) via indole-thiazole interactions, with IC50_{50} values in the micromolar range .
  • Antimicrobial effects : Disruption of bacterial cell wall synthesis, particularly against Gram-positive strains .
  • Enzyme inhibition : Targets include topoisomerase II and cytochrome P450 isoforms, validated via fluorometric assays .

Advanced Mechanistic Studies

Q. Q6. What methodologies are used to elucidate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to Bcl-2/Mcl-1 proteins using software like AutoDock; validate with mutagenesis studies .
  • Cellular assays : Flow cytometry (apoptosis detection) and Western blotting (protein expression analysis) .
  • Enzyme kinetics : Michaelis-Menten plots to assess inhibition type (competitive/non-competitive) .

Data Contradiction Analysis

Q. Q7. How to reconcile conflicting results in biological activity studies?

  • Batch variability : Compare purity (>95% vs. <90%) via HPLC; impurities like unreacted indole derivatives may skew results .
  • Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. HEK293) to rule out cell-type-dependent effects .
  • Dosage optimization : Re-evaluate IC50_{50} under standardized conditions (e.g., serum-free media) .

Stability and Storage

Q. Q8. What are the optimal storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Solubility : Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation .
  • Hydrolysis susceptibility : Avoid aqueous buffers at extreme pH; stability studies (pH 3–9, 37°C) confirm degradation thresholds .

Advanced SAR Studies

Q. Q9. How can structure-activity relationships (SAR) guide derivative design?

  • Indole modifications : Introduce electron-withdrawing groups (e.g., nitro at C-5) to enhance binding affinity .
  • Thiazole substitutions : Replace mercapto with methylthio to improve metabolic stability .
  • Acetamide linker : Adjust alkyl chain length to balance lipophilicity and solubility (logP 2.5–3.5 optimal) .

Reproducibility Challenges

Q. Q10. What steps ensure reproducibility in multi-step syntheses?

  • Detailed protocols : Document reaction times (±5%), solvent volumes (±2 mL), and intermediate characterization .
  • Batch tracking : Use LC-MS to compare critical intermediates across batches .
  • Collaborative validation : Share samples with independent labs for NMR and bioactivity cross-verification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 2
N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

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